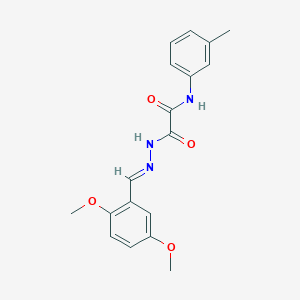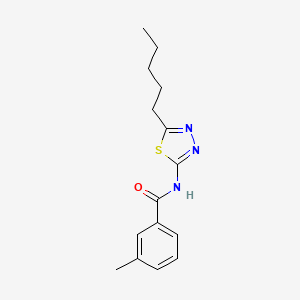![molecular formula C21H25BrN2O4 B11563956 2-(3-Bromophenoxy)-N'-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11563956.png)
2-(3-Bromophenoxy)-N'-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenoxy)-N’-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide is an organic compound that features a bromophenoxy group and a methoxy-pentyloxy phenyl group connected through an acetohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)-N’-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide typically involves multiple steps:
Formation of 3-Bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.
Preparation of 3-Bromophenoxyacetic Acid: This involves the reaction of 3-bromophenol with chloroacetic acid under basic conditions.
Synthesis of Hydrazide: The 3-bromophenoxyacetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation Reaction: Finally, the hydrazide is condensed with 3-methoxy-4-(pentyloxy)benzaldehyde under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pentyloxy groups.
Reduction: The hydrazide linkage can be reduced to form corresponding amines.
Substitution: The bromine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenoxy)-N’-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenoxy)-N’-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide
- 2-(3-Chlorophenoxy)-N’-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide
- 2-(3-Bromophenoxy)-N’-[(E)-[3-methoxy-4-(butyloxy)phenyl]methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-(3-Bromophenoxy)-N’-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom and the pentyloxy group can impart distinct physicochemical properties compared to its analogs.
Properties
Molecular Formula |
C21H25BrN2O4 |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
2-(3-bromophenoxy)-N-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H25BrN2O4/c1-3-4-5-11-27-19-10-9-16(12-20(19)26-2)14-23-24-21(25)15-28-18-8-6-7-17(22)13-18/h6-10,12-14H,3-5,11,15H2,1-2H3,(H,24,25)/b23-14+ |
InChI Key |
NILPXKLDZKJYTL-OEAKJJBVSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Br)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=NNC(=O)COC2=CC(=CC=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-4-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11563886.png)
![methyl 4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]benzoate](/img/structure/B11563892.png)
![N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11563893.png)
![4-({[4-(decanoylamino)phenyl]carbonyl}amino)-N,N-diethylbenzamide](/img/structure/B11563896.png)
![(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide](/img/structure/B11563899.png)


![4,6,8-trimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11563911.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B11563936.png)
![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11563939.png)
![O-{4-[(3-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B11563941.png)
![N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11563945.png)
![3-hydroxy-6-(hydroxymethyl)-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B11563963.png)
